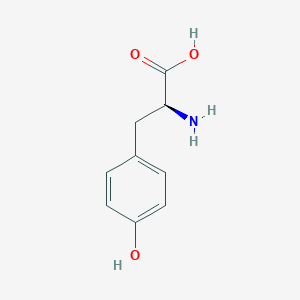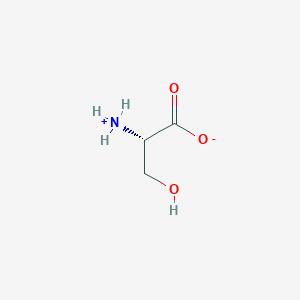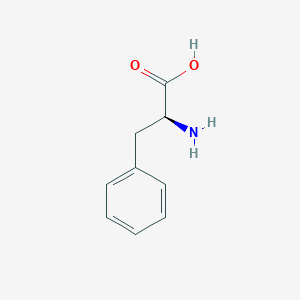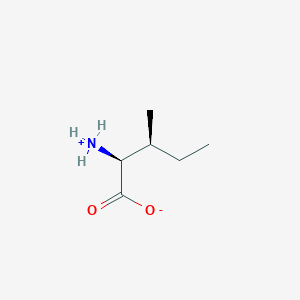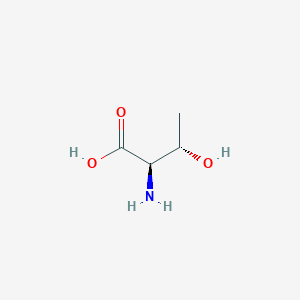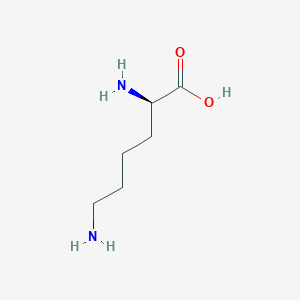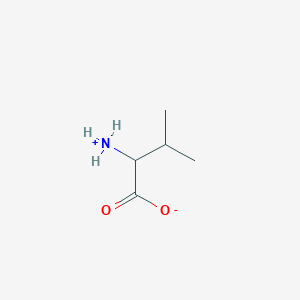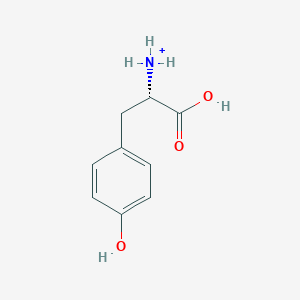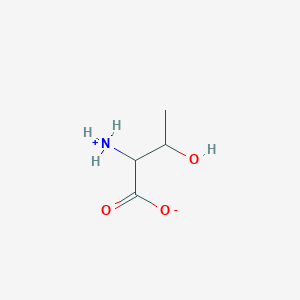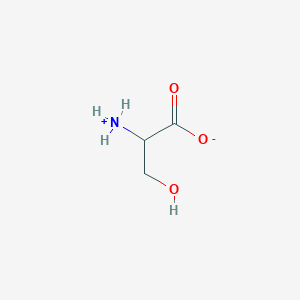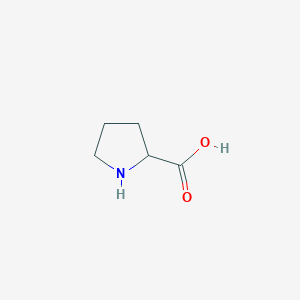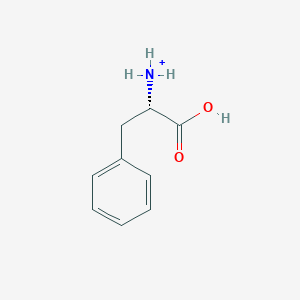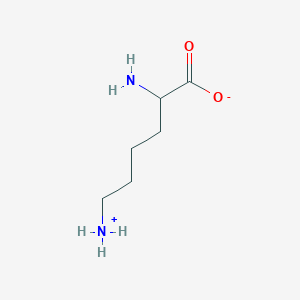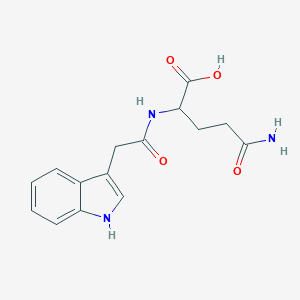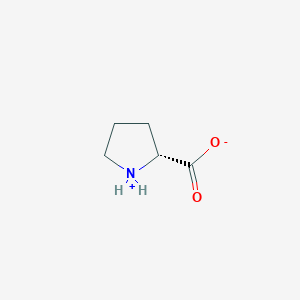
D-prolina
Descripción general
Descripción
D-prolina: es un aminoácido no natural, que es un isómero de la L-prolina natural. A diferencia de la L-prolina, que es un aminoácido no esencial que se encuentra en las proteínas, la this compound no se encuentra comúnmente en la naturaleza. Tiene un centro básico y uno ácido, lo que la convierte en un compuesto único con propiedades distintas . La this compound se utiliza a menudo como un organocatalizador asimétrico en varias reacciones orgánicas debido a su rigidez conformacional .
Aplicaciones Científicas De Investigación
Química: La D-prolina se utiliza ampliamente como un organocatalizador asimétrico en la síntesis orgánica. Cataliza una variedad de reacciones, incluidas las reacciones de Mannich, las reacciones de aldol y las adiciones de Michael .
Biología: En los sistemas biológicos, la this compound participa en la síntesis de proteínas y péptidos específicos. Juega un papel en el mantenimiento de la homeostasis celular y se encuentra en tejidos que requieren sus funciones únicas .
Medicina: La this compound se utiliza en la síntesis farmacéutica, particularmente en el desarrollo de fármacos basados en péptidos. Su versatilidad estructural permite la creación de diversos compuestos farmacéuticos con mayor eficacia y menos efectos secundarios .
Industria: En el sector industrial, la this compound se utiliza en la producción de intermediarios quirales para varios procesos químicos. También se emplea en la síntesis de compuestos bioactivos y como bloque de construcción para arquitecturas quirales 3D .
Mecanismo De Acción
La D-prolina ejerce sus efectos a través de su papel como organocatalizador. Puede catalizar reacciones a través de catálisis de iminio, catálisis de enamina o catálisis ácido-base bifuncional . La estructura única del compuesto le permite interactuar con objetivos moleculares y vías específicas, facilitando la formación de productos quirales con alta estereoselectividad .
Análisis Bioquímico
Biochemical Properties
D-Proline has wide applicability in asymmetric organocatalysis for the synthesis of enantiopure compounds . It catalyzes a wide range of reactions, including asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reaction for the synthesis of erythrose equivalents, and Morita–Bayllis–Hillman reactions .
Cellular Effects
In the pathogen Clostridium difficile, D-Proline is involved in Stickland reactions, which are tied to ATP production . The addition of D-Proline as a Stickland acceptor leads to the expression of selenoenzymes, which are key to the growth of this pathogen .
Molecular Mechanism
The molecular mechanism of D-Proline involves its reduction by the selenoenzyme D-Proline reductase (PR), which is composed of PrdA and PrdB proteins . PR utilizes only D-Proline but not L-hydroxyproline .
Temporal Effects in Laboratory Settings
It is known that D-Proline is stable and does not degrade easily .
Metabolic Pathways
D-Proline is involved in the Stickland reactions, a type of fermentation that involves the simultaneous oxidation of one amino acid (the donor) and the reduction of another (the acceptor) . In the case of D-Proline, it acts as a Stickland acceptor .
Subcellular Localization
It is likely that D-Proline is distributed throughout the cell due to its role in various biochemical reactions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Cascada de racemasa de prolina microbiana-deshidrogenasa de prolina: Este método implica la racemización de la L-prolina a DL-prolina utilizando una racemasa de prolina diseñada.
Método de resolución química: Este método implica la racemización de la L-prolina seguida de la formación de una sal con ácido D-tartárico.
Métodos de producción industrial: La producción industrial de D-prolina a menudo implica el método de resolución química debido a su rentabilidad y facilidad de postratamiento. Este método es adecuado para la producción en masa e implica mezclar L-prolina con ácido D-tartárico en un ácido orgánico, seguido de una serie de pasos que incluyen agitación, enfriamiento, filtración y recristalización .
Análisis De Reacciones Químicas
Tipos de reacciones:
Sustitución: La this compound puede participar en reacciones de sustitución, particularmente en la síntesis de β-aminocarbonilos quirales.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones normalmente implican el uso de catalizadores como el paladio o el níquel.
Principales productos:
Oxidación: Diketopiperazinas y otros derivados oxidados.
Reducción: Varias moléculas quirales.
Sustitución: β-aminocarbonilos quirales y otros productos sustituidos.
Comparación Con Compuestos Similares
Compuestos similares:
L-prolina: El isómero natural de la prolina, que se encuentra comúnmente en las proteínas.
D-serina: Otro D-aminoácido con funciones biológicas únicas.
D-alanina: Un D-aminoácido que se encuentra en las paredes celulares bacterianas.
Comparación:
L-prolina vs. D-prolina: Si bien la L-prolina es un aminoácido natural involucrado en la síntesis de proteínas, la this compound es un aminoácido no natural que se utiliza principalmente en la síntesis asimétrica y aplicaciones farmacéuticas.
D-serina vs. This compound: Tanto la D-serina como la this compound están involucradas en funciones biológicas específicas, pero la D-serina se asocia más comúnmente con la neuromodulación, mientras que la this compound se utiliza en la síntesis farmacéutica.
D-alanina vs. This compound: La D-alanina se encuentra en las paredes celulares bacterianas y contribuye a la resistencia bacteriana a la digestión proteolítica, mientras que la this compound se utiliza en la síntesis de intermediarios quirales y compuestos farmacéuticos.
Propiedades
IUPAC Name |
(2R)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883367 | |
| Record name | D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
344-25-2 | |
| Record name | D-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Proline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(+)-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 °C | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


